4-(3,5-Dichlorophenyl)benzonitrile
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Overview
Description
4-(3,5-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.
Reaction with Benzoyl Chloride: The 3,5-dichlorobenzonitrile is reacted with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(3,5-dichlorophenyl)benzoyl chloride.
Conversion to Benzonitrile: The intermediate is then converted to this compound through a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-(3,5-Dichlorophenyl)benzylamine.
Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.
Scientific Research Applications
4-(3,5-Dichlorophenyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and dichlorophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the additional phenyl group, making it less complex.
4-(4-Chlorophenyl)benzonitrile: Contains only one chlorine atom, which may affect its reactivity and properties.
4-(3,5-Dichlorophenyl)benzamide: An amide derivative with different chemical and biological properties.
Uniqueness
4-(3,5-Dichlorophenyl)benzonitrile is unique due to the presence of both the nitrile and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRCKFRNRAPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432223 |
Source
|
Record name | 4-(3,5-dichlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025992-48-6 |
Source
|
Record name | 4-(3,5-dichlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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